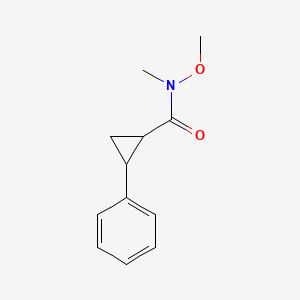

N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

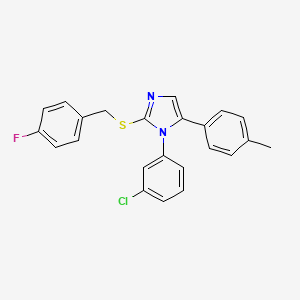

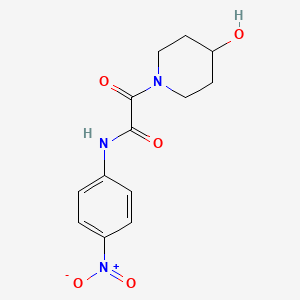

“N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.26 . The compound appears as a white to yellow powder or crystals or liquid .

Molecular Structure Analysis

The InChI code for “N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide” is 1S/C12H15NO2/c1-13(15-2)12(14)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide” is a white to yellow powder or crystals or liquid . It has a molecular weight of 205.26 .科学的研究の応用

Synthetic Utility

N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide, known as Weinreb amide, has significant utility in synthetic chemistry. It functions effectively as an acylating agent for organolithium or organomagnesium reagents and as an equivalent for an aldehyde group. These characteristics have been widely utilized in various synthetic endeavors, not only in academic research but also in pharmaceutical industries on a large scale. Its applications include heterocyclic chemistry, total synthesis, and as a building block in various synthetic processes (Balasubramaniam & Aidhen, 2008).

Pharmaceutical Applications

Weinreb amide derivatives have been explored for their potential as NMDA receptor antagonists. Derivatives like milnacipran and its homologues have demonstrated binding affinity to the NMDA receptor in vitro, which is significant for designing potent NMDA-receptor antagonists. This unique structure differentiates them from other known competitive and noncompetitive antagonists (Shuto et al., 1995).

Methodological Innovations

Innovative synthesis methods have been developed for α,β-unsaturated N-methoxy-N-methylamide compounds. These methods, starting from Weinreb amide derivatives, provide a basis for creating diverse synthetic pathways and are instrumental in homologation of alkyl halides (Beney, Boumendjel, & Mariotte, 1998).

Applications in Pyrrole Synthesis

Weinreb amides have also shown versatility in the Knorr pyrrole synthesis. The preparation of N-methoxy-N-methyl-α-enaminocarboxamides from Weinreb amides and their reaction with organometallic compounds offers an alternative approach in pyrrole synthesis, which is a crucial aspect of heterocyclic chemistry (Alberola, Ortega, Sadaba, & Sañudo, 1999).

Enantioselective Synthesis

The amide has also been utilized in the enantioselective synthesis of complex molecules like piperidines, showcasing its role in asymmetric synthesis and the preparation of biologically active compounds (Calvez, Chiaroni, & Langlois, 1998).

作用機序

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

将来の方向性

特性

IUPAC Name |

N-methoxy-N-methyl-2-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(15-2)12(14)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXWQNHJJNYNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CC1C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2953769.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2953770.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide](/img/structure/B2953776.png)

![1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2953777.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2953781.png)

![1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione](/img/no-structure.png)